N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide - 902278-78-8

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Catalog Number: EVT-2516515
CAS Number: 902278-78-8
Molecular Formula: C24H19ClN2O4S
Molecular Weight: 466.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide serves as a crucial intermediate in synthesizing various pharmaceutical compounds. A novel and efficient synthetic approach for this compound has been established, resulting in a high yield of 46% over five steps and exceeding 99% purity as determined by HPLC. []

Relevance: This compound shares a similar quinolinone core with N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. The key structural distinction lies in the presence of different substituents on the quinolinone ring. Specifically, N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide features a cyano group at the 3-position, an ethoxy group at the 7-position, and an acetamide group at the 6-position. []

Compound Description: A series of N-(Alkyl or Aryl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide derivatives were synthesized and investigated for their peripheral analgesic activity using the acetic acid-induced writhing test. A significant number of the synthesized arylacetamides exhibited notable analgesic effects, demonstrating comparable or even superior efficacy to aspirin. Particularly noteworthy were compounds 1e and 1h, which displayed superior analgesic activity compared to aspirin at a dosage of 30 mg/kg. []

Relevance: These compounds and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide belong to the arylacetamide class, characterized by an aryl group linked to an acetamide moiety. This structural similarity suggests potential analgesic properties for the target compound, N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. []

Compound Description: N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2) was synthesized and spectroscopically characterized. This compound was produced through the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide. The cyclization of the title compound is supported by FT-IR, NMR, and LCMS data. []

Relevance: The compound contains an arylacetamide moiety, which is also present in N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. Both compounds share this common structural feature. []

Compound Description: 18F-VUIIS8310 is a novel pyridazinoindole-based TSPO-selective ligand specifically engineered for cancer imaging using positron emission tomography (PET). It exhibits high binding affinity to the translocator protein (TSPO), a biomarker overexpressed in cancer cells, especially in aggressive tumors. Preclinical studies highlighted its potential for early tumor detection due to its in vivo stability and ability to differentiate between tumor and healthy brain tissue. []

Relevance: While structurally distinct from N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, both compounds fall under the category of acetamides. This shared chemical class suggests potential applications in medicinal chemistry and drug development. []

Compound Description: A series of 2-[amino]-N-(un/substituted-phenyl)acetamides were synthesized and characterized. These compounds exhibited notable antibacterial and antifungal activities, with 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l) demonstrating particularly promising antimicrobial potential and low hemolytic activity. []

Relevance: Similar to N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, these compounds belong to the arylacetamide group. They share a common structure consisting of an aryl group attached to an acetamide moiety. This structural similarity suggests that N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide might also exhibit antibacterial or antifungal properties. []

Compound Description: A series of 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines were synthesized and evaluated for their anti-HIV, antitubercular, and antibacterial activities. The study revealed that N-(3-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl amino)-4-oxo-2-phenylquinazoline-3(4H)-carboxamidine (BQC7) and N-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl amino)-4-oxo-2-phenylquinazoline-3(4H)-carboxamidine (BQC9) exhibited the most potent activity. They effectively inhibited the growth of S. epidermidis, S. aureus, and B. subtilis with a minimum inhibitory concentration (MIC) of 3 µg/mL. Compound BQC7 displayed antitubercular potency at 12.5 µg/mL and anti-HIV activity at 8.53 µg/mL against both HIV1 and HIV2. These findings suggest that these derivatives hold promise as potential leads for the development of novel antitubercular and anti-HIV agents. []

Relevance: Both 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines and the target compound, N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, belong to the class of heterocyclic compounds. They share a common structural feature: a substituted aromatic ring linked to an acetamide group. This structural similarity suggests that N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide may also possess potential biological activities, including antimicrobial, antitubercular, or even anti-HIV properties. []

Compound Description: N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, also known as (R)-1a, is a potent and selective CCKB antagonist. Its synthesis involves the construction of the 3-amino-5-phenylbenzazepin-2-one core and the subsequent attachment of the N-1 and C-3 side chains. []

Relevance: Both N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide are classified as acetamides, a group of compounds containing the acetamide functional group. []

Compound Description: N- [4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H -[1,2,4]triazole-3-ylsulfanyl)-acetamide derivatives are a class of compounds synthesized via the Claisen-Schmidt condensation of N -(4-Acetyl-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4 H- [, , ]triazole-3-ylsulfanyl) with various aldehydes. These compounds were characterized using FT-IR, Mass, and 1 H-NMR spectroscopy and evaluated for their in vitro antibacterial and antifungal activities. []

Relevance: N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H -[1,2,4]triazole-3-ylsulfanyl)-acetamide and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide are structurally related, both possessing an acetamide functional group. This structural similarity suggests a potential for N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide to exhibit antimicrobial properties. []

Compound Description: The synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide, a benzothiazepine derivative, involves a reaction between o-aminothiophenol and N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, which is derived from salicylaldehyde and acetophenone via (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one. The structural determination of the compound was achieved through IR, 1H-NMR, 13C-NMR, and HR-MS spectral data. []

Relevance: Both 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide belong to the acetamide family of compounds. This structural resemblance suggests that N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide might also have the potential to exhibit biological activities. []

Relevance: N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide and 2-(2-Phenyl-4-Oxoquinazolin-3(4 H )-yl)- N -Substituted Acetamides share a common structural element: a substituted aromatic ring connected to an acetamide group. This structural similarity suggests a potential for N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide to exhibit biological activities. []

Compound Description: Novel quinazolinone analogs, 1-(substituted)-2-methyl-3-(4-oxo-2-phenyl quinazolin-3(4H)-yl)isothioureas (QTS1-QTS15), were synthesized and evaluated for their antitubercular, anti-HIV, and antibacterial activities. Notably, compound QTS14, 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-phenyl quinazolin-3(4H)-yl)isothioureas, displayed potent activity against B. subtilis, K. pneumonia, and S. aureus with an MIC of 1.6 µg/mL. It also exhibited promising antitubercular activity with an MIC of 0.78 µg/mL and anti-HIV activity at 0.97 µg/mL against HIV1 and HIV2. These findings highlight the potential of these quinazoline derivatives as lead compounds for the development of new antimicrobial, antitubercular, and anti-HIV drugs. []

Relevance: Both 1-(substituted)-2-methyl-3-(4-oxo-2-phenyl quinazolin-3(4H)-yl)isothioureas and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide share a similar structure with a quinazolinone core, suggesting that N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide might also exhibit biological activities. []

Compound Description: The study focused on synthesizing and evaluating the cytotoxic activity of quinazolinone-1,3,4-oxadiazole conjugates. Among the synthesized compounds, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)3(4H)acatamide (6a) exhibited significant cytotoxic activity at concentrations of 10 and 100 μM against the HeLa cell line. The study highlighted the impact of substituent modifications on the biological activity of these conjugates. []

Relevance: The presence of a quinazolinone moiety in both quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide suggests the potential for shared biological activities. []

Compound Description: This compound, synthesized through a microwave-assisted reaction, features a pyrazolo[3,4-b]pyridine system. It exists as infinite chains linked by intermolecular hydrogen bonds along the b-axis. The benzamido and oxo substituents influence the planarity of the pyrazolo[3,4-b]pyridine system, highlighting the structural impact of substituents. []

Relevance: Both N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide contain an acetamide functional group (-C(=O)NH-), indicating they belong to the same broad chemical class. []

Compound Description: N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide was synthesized and characterized, demonstrating its potential as a building block for more complex molecules. The synthesis involved the preparation of 4-Amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl]- benzensulfonamide (2) followed by condensation reactions with various aromatic aldehydes. These intermediates then underwent cyclo addition reactions with benzoyl isothiocyanate to yield the final 1,3,5-Oxadiazine derivatives. These newly synthesized compounds were subsequently evaluated for their antibacterial and antifungal activities. []

Relevance: N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide are both classified as sulfonamides. []

Compound Description: This benzamide derivative is a potent and selective cyclooxygenase 2 (COX2) inhibitor with promising anti-inflammatory and analgesic properties. Compared to celecoxib, a commonly used NSAID, 4b exhibits 32-fold higher accessibility to the central nervous system (CNS) and has shown potential as a therapeutic agent for neuropathic pain. []

Relevance: Both 4-chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (4b) and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide share a similar structure, featuring a substituted aromatic ring linked to an amide group. This structural similarity suggests that N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide may also possess potential biological activities. []

Compound Description: This compound is synthesized via a photochemical reaction from 2-(4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)tetrahydro-2H-pyran-4-yl)-N-(2-hydroxyethyl)acetamide. The synthesis involves an ESIPT-promoted contraction of the 3-hydroxypyran-4-one fragment followed by intramolecular cyclization. Notably, this environmentally friendly method utilizes water as the solvent. []

Relevance: Both 4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide share the acetamide functional group, suggesting they belong to the same broad class of compounds. []

Compound Description: Two novel series of N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-selenadiazol-2-yl)acetamide compounds (aryl = 4-nitrophenyl, 4-hydroxy-3-methoxyphenyl, 3-ethoxy-4-hydroxyphenyl, 2-chloroquinolinyl, and 6-chloro-4-oxo-4H-chromenyl) were synthesized and thoroughly characterized using various spectroscopic techniques (IR, 1H NMR, 13C NMR, mass spectrometry) and elemental analysis. These compounds exhibited promising antioxidant and antibacterial properties, making them potential candidates for further development as therapeutic agents. []

Relevance: Both the N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-selenadiazoline (SDZs) derivatives and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide are structurally related as they belong to the acetamide family. []

Compound Description: A series of twelve 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives (5a-l) were synthesized and evaluated for their antibacterial and antifungal activities. The study aimed to explore the impact of different substituents on the thiazolidinone ring on their biological activity. Compounds 5d and 5h, with p-nitrophenyl and p-trifluoromethylphenyl groups, respectively, at the 2-position of the thiazolidinone ring, showed promising activity against various bacterial and fungal strains. Notably, compound 5l, with a p-chlorophenyl group at the same position, exhibited the least activity. []

Relevance: Both the 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide fall under the category of acetamides, characterized by the presence of the acetamide functional group. []

Compound Description: This study investigated the antioxidant properties of novel 2‐[2‐(4‐chlorophenyl) benzimidazole‐1‐yl]‐N‐(2‐arylmethylene amino) acetamide (1–18) and 2‐[2‐(4‐chlorophenyl) benzimidazole‐1‐yl]‐N‐(4‐oxo‐2‐aryl‐thiazolidine‐3‐yl) acetamide (1t–18t) derivatives. The research examined their effects on lipid peroxidation levels, microsomal ethoxyresorufin O-deethylase activities, and their ability to scavenge DPPH free radicals. Results showed that these compounds possess significant antioxidant capabilities. []

Relevance: Both 2‐[2‐(4‐chlorophenyl) benzimidazole‐1‐yl]‐N‐(2‐arylmethylene amino) acetamides and 2‐[2‐(4‐chlorophenyl) benzimidazole‐1‐yl]‐N‐(4‐oxo‐2‐aryl‐thiazolidine‐3‐yl) acetamides-I, along with N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, belong to the acetamide class of compounds. []

Compound Description: A series of N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides were synthesized and evaluated for their anticonvulsant activity. The synthesis involved the condensation of different substituted anilines with (2H)-oxo-3,3a-dihydrofuro[3,2-b][1,4-benzothiazine. The compounds were tested using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models and showed promising anticonvulsant activity comparable to standard drugs like phenytoin and carbamazepine. []

Relevance: Both N-ARYL-2-(3-OXO-1,4-BENZOTHIAZIN- 2YL) ACETAMIDES and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide share a common structural feature, an arylacetamide moiety. []

Compound Description: An efficient one-pot synthesis method was developed for the preparation of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates (5a-j) and dipeptides (8a-f), using amino acid esters and azides as starting materials. The study further explored the reactivity of the synthesized hydrazide (6a) with various aldehydes, resulting in the formation of corresponding hydrazones (9a-c). []

Relevance: Both methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide share the acetamide functional group. []

Compound Description: This study focused on the synthesis and in vitro antitumor evaluation of a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. The research aimed to identify potent antitumor agents by exploring structure-activity relationships. Among the synthesized compounds, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a) demonstrated significant antitumor activity against the human breast adenocarcinoma cell line MCF7, with an IC50 value in the micromolar range. The study highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as lead compounds for developing new anticancer drugs. []

Relevance: The pyrazolo[3,4-d]Pyrimidine Derivatives and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide are structurally related by the presence of a substituted aromatic ring connected to an acetamide functional group. []

Compound Description: The reactivity of (2‐methylsulfanyl‐4‐oxo‐6‐phenyl‐4h‐pyrimidin‐3‐yl)‐acetic acid methyl ester with hydrazine hydrate and benzylamine was investigated. Depending on the reaction conditions, different products were obtained, including hydrazide, imidazopyrimidine, and substituted acetamide derivatives. The study highlights the versatile reactivity of the starting ester in synthesizing diverse nitrogen-containing heterocycles. []

Relevance: Both Derivatives of (2‐methylsulfanyl‐4‐oxo‐6‐phenyl‐4h‐pyrimidin‐3‐yl)‐acetic acid methyl ester and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide belong to the acetamide family. []

Compound Description: These compounds are potent inhibitors of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K). These molecules were synthesized by introducing water-solubilizing groups at the 1-position of the (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one scaffold. These modifications aimed to improve the solubility and pharmacological properties of the parent compound. One notable example is compound 39, which showed potent dual inhibitory activity against DNA-PK and PI-3K, along with the ability to enhance the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents in both in vitro and in vivo settings. []

Relevance: The 1-substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide are both part of the broader category of heterocyclic compounds, highlighting their relevance in medicinal chemistry. []

Compound Description: Two chalcones, (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one (3a) and (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (3b), were synthesized. These chalcones served as intermediates for the synthesis of eight (E)-N-(4-aryl)-2-(2/4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide derivatives, seven of which were novel. These derivatives, characterized by various spectroscopic methods, represent a new class of chalcones with potential biological activities. []

Relevance: Both the Chalcones containing acetamide group and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide fall under the category of acetamides, compounds containing the acetamide functional group. []

Compound Description: This research focused on the synthesis, characterization, and evaluation of the biological activities of 1,3,4-oxadiazole derivatives of nalidixic acid and their corresponding copper complexes. These derivatives were synthesized through the cyclization of hydrazones, which were prepared from nalidixic acid hydrazide and various substituted benzaldehydes. The synthesized compounds and their copper complexes were then subjected to antimicrobial activity assays, and their activities were compared with the parent compounds. The study highlighted the potential of these novel 1,3,4-oxadiazole derivatives as antimicrobial agents. []

Relevance: Both 1 , 3 , 4-oxadiazole derivatives of nalidixic acid and N-(3-Chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide are heterocyclic compounds, indicating their relevance in medicinal chemistry and suggesting potential bioactivity for the target compound. []

Properties

CAS Number

902278-78-8

Product Name

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

Molecular Formula

C24H19ClN2O4S

Molecular Weight

466.94

InChI

InChI=1S/C24H19ClN2O4S/c1-16-9-11-19(12-10-16)32(30,31)22-14-27(21-8-3-2-7-20(21)24(22)29)15-23(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28)

InChI Key

UFPLDKAXERLXOO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.